4-Bromo-3-(trifluoromethoxy)benzoic acid

Medicinal Chemistry Bioconjugation Acid-Base Properties

Medicinal chemists often face failed Suzuki couplings or misleading SAR when substituting regioisomeric benzoic acid building blocks. 4-Bromo-3-(trifluoromethoxy)benzoic acid (CAS 1008769-87-6) provides a validated solution with its distinct 4-Br, 3-OCF₃ pattern. - The para-bromine ensures smooth oxidative addition in Pd-catalyzed cross-couplings, while the meta-OCF₃ group confers optimal electronic and steric properties for kinase hinge-binding motifs. - Patented by Bayer for triazolopyridine kinase inhibitors and tetramic acid herbicides (EP2121597A1), delivering proven synthetic routes and reduced SAR risk. - The low pKa (~3.6) enables efficient aqueous amide coupling, and the polarizable Br/OCF₃ combination is prized in liquid crystal dopant design. - Available as a white to off-white crystalline powder in research quantities, with documentation support for procurement compliance.

Molecular Formula C8H4BrF3O3
Molecular Weight 285.01 g/mol
CAS No. 1008769-87-6
Cat. No. B1375467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-(trifluoromethoxy)benzoic acid
CAS1008769-87-6
Molecular FormulaC8H4BrF3O3
Molecular Weight285.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)OC(F)(F)F)Br
InChIInChI=1S/C8H4BrF3O3/c9-5-2-1-4(7(13)14)3-6(5)15-8(10,11)12/h1-3H,(H,13,14)
InChIKeyHTDQBKCOVJMGAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-(trifluoromethoxy)benzoic Acid Overview


4-Bromo-3-(trifluoromethoxy)benzoic acid is a halogenated, fluorinated aromatic carboxylic acid that serves as a versatile building block in medicinal chemistry and agrochemical research. It features a bromine atom at the para position relative to the carboxylic acid group and a trifluoromethoxy (–OCF₃) group at the meta position, yielding a molecular formula of C₈H₄BrF₃O₃ and a molecular weight of 285.01 g/mol . The compound is supplied as a white to off-white crystalline powder with a typical purity of 95–98%, and its physical properties include a predicted boiling point of approximately 286.3 °C at 760 mmHg , a predicted pKa of 3.5–3.7, and a computed logP of ~3.0–3.3 [1]. Its primary utility lies in the orthogonal reactivity conferred by its bromo and carboxylic acid handles, making it suitable for palladium-catalyzed cross-coupling reactions such as Suzuki–Miyaura and Buchwald–Hartwig couplings, as well as amide bond formation [2].

Why 4-Bromo-3-(trifluoromethoxy)benzoic Acid Cannot Be Simply Replaced


The precise 4-bromo, 3-trifluoromethoxy substitution pattern on the benzoic acid core creates a unique combination of electronic, steric, and reactivity parameters that is not replicated by ostensibly similar analogs. Even minor changes in halogen type (Br vs. Cl), position (3-OCF₃ vs. 4-OCF₃), or the absence of a halogen altogether produce significant shifts in acidity, lipophilicity, and cross-coupling reactivity, directly affecting synthetic yields and final compound profiles in multi-step medicinal chemistry pathways [1]. For instance, changing from bromine to chlorine at the 4-position reduces the leaving-group aptitude for oxidative addition in palladium-catalyzed cross-couplings, while moving the trifluoromethoxy group from the meta to the para position alters its electronic influence on the carboxylic acid and the aromatic ring, potentially compromising both acylation reactions and downstream target binding [2]. Therefore, generic substitution without careful validation can lead to failed reactions, lower yields, altered pharmacokinetic properties in the final drug candidates, and ultimately, misleading structure-activity relationship data .

Differentiation Evidence for 4-Bromo-3-(trifluoromethoxy)benzoic Acid


Enhanced Acidity Over Non-Halogenated Analogs

The combined electron-withdrawing effects of the para-bromine and meta-trifluoromethoxy groups lower the pKa of 4-bromo-3-(trifluoromethoxy)benzoic acid to a predicted range of 3.5–3.7, making it significantly more acidic than unsubstituted benzoic acid (pKa 4.2) and meta-trifluoromethoxybenzoic acid (pKa 3.85) . This enhanced acidity facilitates deprotonation and subsequent nucleophilic reactions, such as amide bond formation, under milder conditions, while also improving aqueous solubility at physiological pH compared to less acidic analogs [1].

Medicinal Chemistry Bioconjugation Acid-Base Properties

Lipophilicity Advantage Over Non-Brominated Analogs

The introduction of a bromine atom at the 4-position increases the lipophilicity of the benzoic acid scaffold, as quantitated by logP. 4-Bromo-3-(trifluoromethoxy)benzoic acid exhibits a predicted logP of 3.0–3.3, compared to 2.89–3.06 for non-brominated 2-, 3-, and 4-(trifluoromethoxy)benzoic acids [1]. This incremental logP gain of 0.2–0.4 log units translates to approximately 1.5- to 2.5-fold higher theoretical membrane permeability based on the Lipinski relationship, which is beneficial for achieving sufficient cellular uptake in whole-cell assays and for improving oral bioavailability in lead optimization programs [2].

Medicinal Chemistry Lipophilicity ADME Properties

Validated Cross-Coupling Reactivity for Kinase Inhibitors

The para-bromine substituent is an ideal partner for oxidative addition to Pd(0) catalysts, enabling efficient Suzuki–Miyaura, Buchwald–Hartwig, and related cross-coupling reactions. This compound is explicitly utilized as a building block in patent applications for substituted triazolopyridine kinase inhibitors (WO2012/160029 A1, WO2012160029 A1), where the trifluoromethoxy group contributes to metabolic stability and target binding affinity [1]. In contrast, the analogous 4-chloro-3-(trifluoromethoxy)benzoic acid is significantly less reactive under standard Suzuki conditions, often requiring higher temperatures, stronger bases, or specialized ligands, resulting in lower yields and more side products [2]. The brominated compound thus offers a synthetically more tractable handle for parallel library synthesis in medicinal chemistry.

Synthetic Chemistry Cross-Coupling Kinase Inhibitors

Regioisomeric Electronic Effects: 3-OCF₃ vs. 4-OCF₃

The placement of the trifluoromethoxy group at the meta position relative to the carboxylic acid creates a distinct electron density distribution on the aromatic ring compared to the para-OCF₃ isomer. In 4-bromo-3-(trifluoromethoxy)benzoic acid, the –OCF₃ group exerts a –I (inductive) effect that is not fully compensated by +M (mesomeric) donation at the meta position, resulting in a more electron-deficient ring at the ortho and para positions relative to the carboxyl group [1]. This electronic tuning influences the binding affinity of downstream derivatives: in triazolopyridine kinase inhibitors, the 3-OCF₃ orientation was preferred over 4-OCF₃ in SAR studies due to improved complementarity with the kinase hinge region, as evidenced by the specific selection of this regioisomer in the Bayer patent series [2].

Medicinal Chemistry Positional Isomers Electronic Effects

Key Applications of 4-Bromo-3-(trifluoromethoxy)benzoic Acid


Triazolopyridine Kinase Inhibitor Synthesis

When constructing libraries of kinase inhibitors, particularly those targeting the hinge-binding region, 4-bromo-3-(trifluoromethoxy)benzoic acid is the building block of choice for introducing a trifluoromethoxyphenyl moiety via Suzuki coupling. Its para-bromine ensures smooth oxidative addition to palladium catalysts, while the meta-OCF₃ orientation has been validated in patent examples to confer optimal complementarity with the kinase hinge [1]. The documented use in Bayer's triazolopyridine series provides a proven synthetic route and reduces the SAR risk associated with regioisomer selection .

Tetramic Acid Herbicide Discovery

For agrochemical discovery teams working on ACCase or photosynthesis inhibitors, the electron-deficient aromatic ring and enhanced lipophilicity of this compound make it suitable for generating tetramic acid derivatives with improved foliar uptake. Bayer CropScience's patent on trifluoromethoxyphenyl-substituted tetramic acid herbicides (EP2121597A1) explicitly relies on this substitution pattern to achieve herbicidal activity and crop selectivity [1]. The bromine handle also allows for late-stage diversification to rapidly generate analogs for field trials.

Bioconjugation: Traceless Linker Precursor

In chemical biology, 4-bromo-3-(trifluoromethoxy)benzoic acid can be employed as a core for constructing bi-functional probes. The bromine atom can be displaced by thiols or amines under palladium catalysis to attach linkers or fluorescent tags, while the carboxylic acid is simultaneously available for coupling to affinity matrices or biomolecules. The predicted low pKa (3.5–3.7) facilitates amide coupling under aqueous conditions at pH 7–8, where the carboxylate anion is the predominant species, accelerating reaction kinetics relative to less acidic benzoic acid analogs [1].

Fluorinated Liquid Crystal Dopants

The combination of a polarizable bromine atom and the electron-withdrawing trifluoromethoxy group imparts a significant dipole moment to the molecule, a property prized in liquid crystal dopants for modulating dielectric anisotropy. The patent literature on fluoroaromatics (US6677479) identifies such substitution patterns as particularly useful for electronics materials, including liquid crystals, where precise dipolar moment tuning is essential [1]. The carboxylic acid group further enables attachment to mesogenic cores via ester linkages.

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